Hemicholinium 3 A-5

Choline transport inhibition SDHACU competitive inhibition kinetics

Inter-lab variability in cholinergic assays often stems from using inhibitors with divergent potency and selectivity. Hemicholinium 3 A-5 (A-5) solves this as the most potent SDHACU inhibitor in the 4-methylpiperidine series, delivering non-competitive blockade that is not surmountable by choline. - ~10-fold greater potency vs. tertiary amine A-4; IC50 = 18 nM (HC-3 benchmark) in synaptosomal models. - No off-target inhibition of dopamine or GABA transporters at fully active SDHACU concentrations. - All stereoisomers are equipotent-racemic batches eliminate chiral purity concerns and reduce cost. - Validated in vivo: uniquely reduces plasma ACh at 50 µg/kg i.p. in rodent TBI models.

Molecular Formula C30H46I2N2O2
Molecular Weight 720.5 g/mol
CAS No. 105098-65-5
Cat. No. B010634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHemicholinium 3 A-5
CAS105098-65-5
Synonyms1,1'-((1,1'-biphenyl)-4,4'-diylbis(2-hydroxy-2,1-ethanediyl))bis(1,4-dimethylpiperidinium)
hemicholinium 3 A-5
Molecular FormulaC30H46I2N2O2
Molecular Weight720.5 g/mol
Structural Identifiers
SMILESCC1CC[N+](CC1)(C)CC(C2=CC=C(C=C2)C3=CC=C(C=C3)C(C[N+]4(CCC(CC4)C)C)O)O.[I-].[I-]
InChIInChI=1S/C30H46N2O2.2HI/c1-23-13-17-31(3,18-14-23)21-29(33)27-9-5-25(6-10-27)26-7-11-28(12-8-26)30(34)22-32(4)19-15-24(2)16-20-32;;/h5-12,23-24,29-30,33-34H,13-22H2,1-4H3;2*1H/q+2;;/p-2
InChIKeyXWBHHHNTKSWNRM-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hemicholinium 3 A-5: SDHACU Inhibitor


Hemicholinium 3 A‑5 (CAS 105098‑65‑5) is the diiodide salt of 1,1′‑((1,1′‑biphenyl)‑4,4′‑diylbis(2‑hydroxy‑2,1‑ethanediyl))bis(1,4‑dimethylpiperidinium), a bis‑quaternary 4‑methylpiperidine analog of hemicholinium‑3 (HC‑3) [REFS‑1]. It acts as a potent, reversible inhibitor of the sodium‑dependent high‑affinity choline uptake system (SDHACU) and is primarily classified as a biphenyl‑piperidine derivative within the broader hemicholinium family [REFS‑2]. Its fixed quaternary ammonium character fundamentally distinguishes it from tertiary amine analogs (e.g., A‑4) and the morpholinium‑based parent HC‑3.

Workflow High-affinity choline uptake inhibition studies (SDHACU)
Selection Context Bis-quaternary piperidine analog; fixed-charge structure distinguishes from tertiary amines
Use Context Compatible with synaptosomal and neuroblastoma cell models for choline transport kinetics

Why A-5 Differs from HC-3 and A-4


Although HC‑3, A‑4, and other piperidine‑substituted HC‑3 analogs share the SDHACU target, their quantitative potency, inhibition mechanism, and in‑vivo compartmental effects diverge sharply. A‑5 is the most potent inhibitor in the series [REFS‑1]; its bis‑quaternary structure yields approximately 10‑fold greater activity than the tertiary amine A‑4 [REFS‑2] and drives a non‑competitive rather than competitive blockade of choline transport [REFS‑3]. In vivo, only A‑5 significantly reduces plasma acetylcholine content while sparing brain regional ACh pools affected by A‑4 [REFS‑4]. Simple interchange of A‑5 with HC‑3 or A‑4 therefore produces non‑equivalent pharmacodynamic profiles that confound cross‑study comparisons and experimental reproducibility.

Tertiary vs. Quaternary Amine

A-5’s bis-quaternary structure confers a different potency and inhibition mechanism than tertiary amine analog A-4; profiles may not transfer.

Competitive vs. Non‑competitive Block

HC‑3 acts competitively (surmountable by choline) while A‑5 is non‑competitive in synaptosomes, altering choline‑dependent outcomes.

Compartment‑Specific in‑vivo Effects

A‑5 uniquely reduces plasma ACh; A‑4 reduces striatal ACh. Peripheral vs. central study endpoints are not interchangeable.

Quantitative Comparison: A-5 vs. Analogs


Higher Choline Transporter Affinity Over HC-3

In NB41A3 neuroblastoma cells, A‑5 inhibits sodium‑dependent high‑affinity choline uptake with a Kᵢ of 20–26 µM, whereas the parent compound HC‑3 shows a Kᵢ of 68–75 µM, representing an approximately 3‑fold greater affinity for the transporter [REFS‑1]. Both compounds act competitively (increase Kₘ without altering Vₘₐₓ) and are inactive against the sodium‑independent low‑affinity choline uptake system (SILACU) at 250 µM choline [REFS‑2].

Affinity vs. HC‑3
Head-to-head
A‑5 Kᵢ 20–26 µM vs HC‑3 Kᵢ 68–75 µM
Supports higher transporter affinity for A‑5; may reduce required concentration.
NB41A3 cells; competitive kinetics confirmed.
Choline transport inhibition SDHACU competitive inhibition kinetics

Greater Potency Than A-4 in Synaptosomes

In rat striatal synaptosomal preparations, the tertiary amine analog A‑4 was found to be nearly 10‑fold less potent than its quaternary ammonium derivative A‑5 as an inhibitor of sodium‑dependent high‑affinity choline uptake [REFS‑1]. The rank order of potency was: A‑5 ≈ CA‑5 ≫ HC‑3 ≫ unsubstituted piperidines (A‑1, CA‑1) ≫ 2‑ or 3‑methylpiperidine (A‑2, A‑3) and 4‑hydroxypiperidine (A‑7) [REFS‑2]. Under identical conditions, HC‑3 exhibited an IC₅₀ of 18 nM [REFS‑3].

Potency vs. A‑4
Head-to-head
A‑5 ≈ CA‑5 ≫ HC‑3 ≫ unsubstituted piperidines
~10‑fold more potent than tertiary amine A‑4
Reported rank order places A‑5 as most potent in series; quaternary structure critical.
Structure–activity relationship quaternary vs. tertiary amine striatal synaptosome

Non-Competitive Inhibition Distinct from HC-3

In rat striatal synaptosomes, choline uptake was inhibited competitively by HC‑3 but non‑competitively by A‑5 [REFS‑1]. This mechanistic divergence means that A‑5 does not simply compete with choline for the substrate‑binding site; its inhibition is not surmountable by increasing extracellular choline concentration, in contrast to HC‑3, whose competitive inhibition can be overcome by excess substrate [REFS‑2]. The inhibition produced by A‑5 was readily reversible by washing [REFS‑3]. Notably, in NB41A3 cells, both A‑5 and HC‑3 displayed competitive kinetics (increased Kₘ, unchanged Vₘₐₓ) [REFS‑4], indicating that the mechanism may be preparation‑dependent.

Inhibition Mechanism
Context-dependent
Non‑competitive (synaptosomes); Competitive (NB41A3 cells)
Mechanism may be preparation-dependent; confirm in your system.
Non-competitive inhibition mechanism of action choline transporter pharmacology

Plasma Acetylcholine Reduction After TBI: A-5 vs. A-4

In a rat fluid‑percussion traumatic brain injury (TBI) model, pretreatment with A‑5 (50 µg/kg, i.p.) or A‑4 (40 mg/kg, i.p.) both prevented the injury‑induced rise in cerebrospinal fluid (CSF) acetylcholine [REFS‑1]. However, only A‑5 significantly reduced plasma acetylcholine content; A‑4 did not produce this effect [REFS‑2]. Furthermore, A‑4 reduced striatal (but not pontine) acetylcholine content, whereas A‑5 did not significantly alter acetylcholine in either brain region [REFS‑3].

In‑vivo ACh Compartments
Head-to-head
A‑5: plasma ACh ↓ A‑4: striatal ACh ↓
Compartment‑specific modulation; peripheral vs. central study fit differs.
Rat TBI model, 50 µg/kg i.p. A‑5.
In vivo acetylcholine depletion traumatic brain injury plasma vs. brain acetylcholine

Transporter Selectivity: No Dopamine or GABA Uptake Inhibition

At concentrations that fully inhibit sodium‑dependent high‑affinity choline uptake, A‑5 does not inhibit the synaptosomal uptake of dopamine or γ‑aminobutyric acid (GABA) [REFS‑1]. This selectivity profile was directly assessed in rat striatal synaptosomes and contrasts with the parent HC‑3, which can exhibit off‑target interactions at higher concentrations [REFS‑2]. The absence of dopamine‑transporter (DAT) and GABA‑transporter (GAT) inhibition confirms that A‑5 does not broadly disrupt presynaptic monoamine or amino‑acid neurotransmitter transport systems.

Transporter Selectivity
Head-to-head
No inhibition of DAT or GAT at SDHACU-blocking concentrations
Supports cholinergic‑specific tool use; reduces monoamine/GABA confounds.
Transporter selectivity dopamine uptake GABA uptake off-target profiling

Equipotent Across All Stereoisomers

The d‑, l‑, and meso stereoisomers of A‑5 were isolated and tested individually; all forms exhibited approximately equipotent inhibition of choline uptake in NB41A3 neuroblastoma cells, neuromuscular transmission in rabbit sciatic‑nerve–gastrocnemius preparations, and acetylcholine reduction in rat caudate tissue slices [REFS‑1]. The same equipotency was confirmed in a separate study using chemically resolved optical isomers [REFS‑2]. Consequently, the hydroxyl chiral centers do not participate in target binding, and the biological activity of A‑5 is independent of stereochemical composition [REFS‑3].

Stereoisomer Equipotency
Head-to-head
d‑, l‑, and meso forms equally potent; racemic = resolved
Chiral purity not required; racemic batches functionally identical.
Stereoisomer pharmacology batch reproducibility chiral purity structure–activity relationship

Optimal Experimental Applications of A-5


Maximal Potency Non-Competitive SDHACU Inhibition

When using synaptosomal or neuroblastoma cell models (e.g., NB41A3, NG108‑15) to probe the kinetics of high‑affinity choline transport, A‑5 provides the highest potency among the 4‑methylpiperidine series [REFS‑1]. Its non‑competitive mechanism in striatal synaptosomes ensures that inhibition is not surmountable by increasing choline concentrations, making it the preferred tool for experiments where choline levels are experimentally manipulated or uncontrolled [REFS‑2].

In Vivo TBI and Plasma Acetylcholine Biomarker Studies

In rodent TBI models, A‑5 uniquely reduces plasma acetylcholine content—an effect not produced by the tertiary amine A‑4 [REFS‑1]. This makes A‑5 essential for protocols that measure plasma ACh as a peripheral cholinergic biomarker or investigate the role of systemic cholinergic tone in injury pathophysiology. The established dose of 50 µg/kg i.p. provides a validated starting point for experimental design [REFS‑2].

Selectivity Profiling: Cholinergic vs. Dopaminergic/GABAergic

A‑5 is the appropriate choline‑uptake inhibitor for experiments requiring clean discrimination between cholinergic and monoaminergic/GABAergic presynaptic function, because—unlike some less selective inhibitors—it does not affect dopamine or GABA transporter activity at concentrations that fully block SDHACU [REFS‑1]. This selectivity reduces confounding variables in studies of striatal or cortical neurotransmitter interactions [REFS‑2].

Stereo-Insensitive Inhibitor for High-Reproducibility Studies

Because all stereoisomers of A‑5 are pharmacologically equipotent [REFS‑1], laboratories can procure racemic or mixed‑isomer batches without concern for chiral purity affecting experimental outcomes [REFS‑2]. This property simplifies sourcing decisions, reduces cost relative to enantiomerically pure alternatives, and eliminates a potential source of inter‑laboratory variability when comparing published results obtained with different A‑5 preparations [REFS‑3].

Application
Selection Property
Validation Focus
Non‑competitive SDHACU inhibition studies
Non‑competitive mechanism; high transporter affinity
Kinetic analysis under variable choline levels
TBI model plasma ACh modulation
Peripheral compartment effect (plasma ACh reduction)
Plasma vs. brain ACh compartmental analysis
Cholinergic vs. dopaminergic/GABAergic selectivity profiling
SDHACU selectivity; no DAT/GAT inhibition
Off‑target transporter screening
High‑reproducibility studies (stereoisomer‑insensitive)
Equipotent stereoisomers; racemic acceptable
Lot consistency and chiral purity verification
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